molecular formula C28H51NO4 B11826316 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione

Cat. No.: B11826316
M. Wt: 465.7 g/mol
InChI Key: HULJPRCZMAVAFL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione typically involves the esterification of tetracosanoic acid with 2,5-pyrrolidinedione. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione involves its role as a precursor in the synthesis of ceramides. Ceramides are essential components of cell membranes and play a crucial role in cell signaling and apoptosis. The compound is hydrolyzed by specific enzymes, such as sphingomyelinase, to produce ceramides, which then participate in various cellular processes .

Comparison with Similar Compounds

1-[(1-Oxotetracosyl)oxy]-2,5-pyrrolidinedione can be compared with other similar compounds, such as:

    1-[(1-Oxooctadecyl)oxy]-2,5-pyrrolidinedione: This compound has a shorter alkyl chain and different physical properties.

    1-[(1-Oxodocosyl)oxy]-2,5-pyrrolidinedione: Similar in structure but with a different chain length, affecting its biological activity.

The uniqueness of this compound lies in its specific chain length, which influences its role in lipid metabolism and its applications in research .

Properties

Molecular Formula

C28H51NO4

Molecular Weight

465.7 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) tetracosanoate

InChI

InChI=1S/C28H51NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(32)33-29-26(30)24-25-27(29)31/h2-25H2,1H3

InChI Key

HULJPRCZMAVAFL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

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